molecular formula C11H7BrF6OS2 B14059494 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14059494
M. Wt: 413.2 g/mol
InChI Key: VKIMCQAGHSPSEM-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents, where 3,5-bis(trifluoromethyl)phenyl magnesium bromide is reacted with 3-bromopropanone under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromopropanone moiety can also participate in covalent bonding with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is unique due to the presence of both trifluoromethylthio groups and a bromopropanone moiety. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C11H7BrF6OS2

Molecular Weight

413.2 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C11H7BrF6OS2/c12-5-7(19)1-6-2-8(20-10(13,14)15)4-9(3-6)21-11(16,17)18/h2-4H,1,5H2

InChI Key

VKIMCQAGHSPSEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)CC(=O)CBr

Origin of Product

United States

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